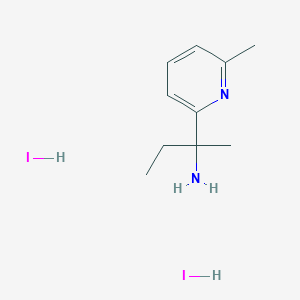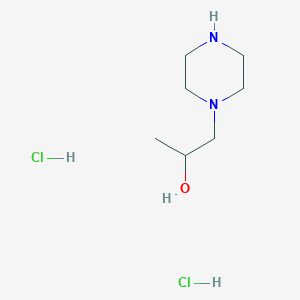![molecular formula C23H25N3O3S2 B2519973 1-{[4-(5-{[(2E)-3-fenilprop-2-en-1-il]sulfanil}-1,3,4-oxadiazol-2-il)fenil]sulfonil}azepan CAS No. 912906-74-2](/img/structure/B2519973.png)
1-{[4-(5-{[(2E)-3-fenilprop-2-en-1-il]sulfanil}-1,3,4-oxadiazol-2-il)fenil]sulfonil}azepan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane is a useful research compound. Its molecular formula is C23H25N3O3S2 and its molecular weight is 455.59. The purity is usually 95%.
BenchChem offers high-quality 1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los 1,3,4-oxadiazoles presentan prometedoras propiedades antibacterianas. Los investigadores han sintetizado varios derivados y evaluado su eficacia contra cepas bacterianas. Por ejemplo, compuestos como 4-[5-(2-clorofenil)-1,3,4-oxadiazol-2-il]bencenamina y 3-{[5-(2-clorofenil)-1,3,4-oxadiazol-2-il]metil}-2-{2-[2,6-diclorofenil)amino]bencil}-6-yodoquinazolin-4(3H)-ona demostraron una actividad antibacteriana superior en comparación con la ampicilina .
Potencial Anticancerígeno
El campo de la oncología no ha pasado por alto los 1,3,4-oxadiazoles. Los investigadores han identificado derivados con actividad anticancerígena. En particular, Raltegravir®, un fármaco antirretroviral, contiene la unidad 1,3,4-oxadiazol. Además, Zibotentan®, un agente anticancerígeno, también presenta esta estructura privilegiada .
Aplicaciones en Química Medicinal
Los 1,3,4-oxadiazoles sirven como bioisósteros para ácidos carboxílicos, ésteres y carboxamidas. Los químicos medicinales utilizan su estructura privilegiada para diseñar nuevos candidatos a fármacos.
En resumen, la versatilidad de los derivados de 1,3,4-oxadiazol abarca los ámbitos antibacteriano, antifúngico, analgésico, antiinflamatorio, antiviral, anticancerígeno, antihipertensivo, anticonvulsivo y antidiabético. Estos compuestos siguen inspirando a los investigadores y prometen futuras innovaciones terapéuticas. 🌟
Mecanismo De Acción
Target of Action
The compound contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound. Compounds with this structure have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Oxadiazole derivatives have been found to interfere with a variety of biochemical pathways, depending on their specific structure and the targets they interact with .
Result of Action
Based on the biological activities of other oxadiazole derivatives, it could potentially have antimicrobial, anti-inflammatory, or anticancer effects .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, from binding interactions to enzyme inhibition or activation .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c27-31(28,26-16-6-1-2-7-17-26)21-14-12-20(13-15-21)22-24-25-23(29-22)30-18-8-11-19-9-4-3-5-10-19/h3-5,8-15H,1-2,6-7,16-18H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQXKQVGLFMZGJ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SCC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN=C(O3)SC/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2519892.png)

![N-(3-chloro-4-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2519895.png)


![5,6-Dichloro-2-propyl-1H-benzo[d]imidazole](/img/structure/B2519901.png)
![5-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2519902.png)





![2-benzoyl-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2519909.png)

